molecular formula C26H36N2O4S B11253847 6-tert-butyl-N-(2,4-dimethylpentan-3-yl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-tert-butyl-N-(2,4-dimethylpentan-3-yl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11253847
M. Wt: 472.6 g/mol
InChI Key: CFIRKWBAJANTPD-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2,4-DIMETHYLPENTAN-3-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This particular compound is characterized by its unique structure, which includes a benzenesulfonyl group, a tert-butyl group, and a dimethylpentan-3-yl group.

Preparation Methods

The synthesis of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2,4-DIMETHYLPENTAN-3-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves several steps. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring through a cyclization reaction. This can be achieved by reacting an appropriate phenol derivative with an amine in the presence of a catalyst.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonation reaction, where the benzoxazine intermediate is treated with benzenesulfonyl chloride in the presence of a base.

    Addition of the Tert-Butyl Group: The tert-butyl group is typically introduced via a Friedel-Crafts alkylation reaction, using tert-butyl chloride and a Lewis acid catalyst.

    Attachment of the Dimethylpentan-3-yl Group: The final step involves the attachment of the dimethylpentan-3-yl group through a nucleophilic substitution reaction, where the benzoxazine intermediate is reacted with an appropriate alkyl halide.

Chemical Reactions Analysis

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2,4-DIMETHYLPENTAN-3-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it into an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzenesulfonyl group, leading to the formation of various substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis reactions, breaking down into its constituent parts under acidic or basic conditions.

Scientific Research Applications

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2,4-DIMETHYLPENTAN-3-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: The compound is used in the production of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2,4-DIMETHYLPENTAN-3-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The tert-butyl and dimethylpentan-3-yl groups contribute to the compound’s stability and lipophilicity, enhancing its ability to penetrate cell membranes and reach its targets.

Comparison with Similar Compounds

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2,4-DIMETHYLPENTAN-3-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    4-(BENZENESULFONYL)-6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: This compound lacks the dimethylpentan-3-yl group, making it less lipophilic and potentially less effective in penetrating cell membranes.

    4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2,4-DIMETHYLPENTAN-3-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE: This compound lacks the carboxamide group, which may affect its ability to interact with specific molecular targets.

The unique combination of functional groups in 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2,4-DIMETHYLPENTAN-3-YL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H36N2O4S

Molecular Weight

472.6 g/mol

IUPAC Name

4-(benzenesulfonyl)-6-tert-butyl-N-(2,4-dimethylpentan-3-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C26H36N2O4S/c1-17(2)24(18(3)4)27-25(29)23-16-28(33(30,31)20-11-9-8-10-12-20)21-15-19(26(5,6)7)13-14-22(21)32-23/h8-15,17-18,23-24H,16H2,1-7H3,(H,27,29)

InChI Key

CFIRKWBAJANTPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C1CN(C2=C(O1)C=CC(=C2)C(C)(C)C)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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